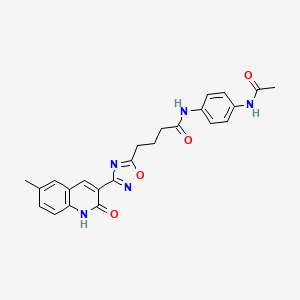
5-(3,5-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. In
Mécanisme D'action
The mechanism of action of 5-(3,5-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole varies depending on its application. In anticancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells. In antifungal and antibacterial research, it has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. In pesticide research, it has been shown to act as a neurotoxin in insects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3,5-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole also vary depending on its application. In anticancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. In antifungal and antibacterial research, it has been shown to disrupt the cell membranes of fungi and bacteria, leading to their death. In pesticide research, it has been shown to act as a neurotoxin in insects, leading to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3,5-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole in lab experiments include its diverse range of potential applications and its relatively easy synthesis method. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
The future directions for 5-(3,5-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole research include further investigation into its potential applications in medicine, agriculture, and material science. In medicine, it could be studied for its potential as a cancer treatment or as an antibiotic. In agriculture, it could be explored as a potential pesticide that is less harmful to the environment. In material science, it could be studied for its potential as a fluorescent probe or as a material for optoelectronic devices.
In conclusion, 5-(3,5-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has the potential for a wide range of applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound.
Méthodes De Synthèse
The synthesis method of 5-(3,5-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole with 3,5-dimethoxybenzaldehyde in the presence of a catalyst. The product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
The scientific research application of 5-(3,5-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is vast and diverse. This compound has been studied for its potential applications in the fields of medicine, agriculture, and material science. In medicine, it has been investigated for its anticancer, antifungal, and antibacterial properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been explored for its ability to act as a fluorescent probe.
Propriétés
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-4-29-23-19(10-11-20(24-23)15-8-6-5-7-9-15)21-25-22(30-26-21)16-12-17(27-2)14-18(13-16)28-3/h5-14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOYRFRUYLEEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)










